3-(Benzyloxy)propyl 4-methylbenzenesulfonate
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Overview
Description
3-(Benzyloxy)propyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a p-toluenesulfonyl group attached to a 3-(benzyloxy)propyl chain. This compound is often used in organic synthesis due to its ability to act as a strong acid catalyst and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propyl 4-methylbenzenesulfonate typically involves the esterification of p-toluenesulfonic acid with 3-(benzyloxy)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols under mild conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: DMAP, DCC
Reducing Agents: LiAlH4
Hydrolysis Conditions: Strong acids or bases
Major Products:
Substitution: p-Toluenesulfonamide, 3-(benzyloxy)propyl alcohol
Hydrolysis: p-Toluenesulfonic acid, 3-(benzyloxy)propanol
Reduction: 3-(benzyloxy)propanol
Scientific Research Applications
Chemistry: 3-(Benzyloxy)propyl 4-methylbenzenesulfonate is widely used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, facilitating selective reactions and protecting sensitive functional groups .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. It is also employed in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its role as a catalyst in various chemical processes enhances reaction efficiency and product yield .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propyl 4-methylbenzenesulfonate involves its ability to act as a strong acid catalyst. The sulfonic acid group facilitates proton transfer, activating substrates for nucleophilic attack or other chemical transformations. This compound can also form stable intermediates with reactants, promoting reaction pathways that lead to the desired products .
Comparison with Similar Compounds
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- p-Toluenesulfonic acid isopropyl ester
Uniqueness: Compared to its analogs, 3-(Benzyloxy)propyl 4-methylbenzenesulfonate offers unique advantages due to the presence of the benzyloxy group. This group provides additional stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to act as both a protecting group and a catalyst enhances its utility in various chemical processes .
Properties
Molecular Formula |
C17H20O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-phenylmethoxypropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O4S/c1-15-8-10-17(11-9-15)22(18,19)21-13-5-12-20-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3 |
InChI Key |
YGZXNDJSKZOMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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